Jasminoside N

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Jasminoside N: is a naturally occurring iridoid glycoside found in the fruits of Gardenia jasminoidesThis compound belongs to the Rubiaceae family and is known for its various biological activities, including its role as a tyrosinase inhibitor, which makes it significant in the field of medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Jasminoside N typically involves the extraction of iridoid glycosides from the fruits of Gardenia jasminoides. The primary methods used for extraction include solvent extraction, ultrasound-assisted extraction, and microwave-assisted extraction. The isolation of the compound is usually achieved through solvent partition, column chromatography, and high-speed counter-current chromatography (HSCCC) .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Gardenia jasminoides fruits using optimized solvent extraction methods. The process is followed by purification steps involving column chromatography to isolate the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions: Jasminoside N undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the glycosidic bonds in this compound.

Substitution: Substitution reactions can occur at the glycosidic moiety, leading to the formation of different analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions under mild acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Jasminoside N is used as a reference standard for the identification and quantification of iridoid glycosides in plant extracts. It is also used in the synthesis of novel compounds with potential biological activities .

Biology: In biological research, this compound is studied for its role as a tyrosinase inhibitor, which is significant in the treatment of hyperpigmentation disorders. It is also investigated for its antioxidant properties and its potential to modulate various biological pathways .

Medicine: this compound has shown promise in the treatment of neurodegenerative diseases due to its ability to inhibit acetylcholinesterase. It is also being explored for its anti-inflammatory and anti-cancer properties .

Industry: In the industrial sector, this compound is used in the formulation of skin-whitening products due to its tyrosinase inhibitory activity. It is also used in the development of natural antioxidants for food preservation .

Wirkmechanismus

Jasminoside N exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. By inhibiting tyrosinase, this compound reduces melanin production, making it effective in treating hyperpigmentation disorders. Additionally, it modulates various signaling pathways, including the TLR4/Myd88/NF-κB pathway, which is involved in inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Jasminoside N: this compound is unique due to its potent tyrosinase inhibitory activity, which is not as pronounced in other similar compounds like geniposide and crocin. This makes this compound particularly valuable in the cosmetic industry for skin-whitening products .

Biologische Aktivität

Jasminoside N, an iridoid glycoside derived from Gardenia jasminoides, exhibits a range of biological activities that have garnered significant attention in pharmacological research. This article explores its biological properties, including antioxidant, anti-inflammatory, hypoglycemic, and neuroprotective effects, supported by various studies and findings.

Chemical Profile

This compound is part of a larger group of iridoid glycosides found in Gardenia jasminoides, which also includes geniposide and crocin. These compounds are known for their diverse pharmacological activities. The chemical structure of this compound contributes to its bioactivity, particularly its ability to interact with various biological targets.

1. Antioxidant Activity

Numerous studies have demonstrated the potent antioxidant properties of this compound and related compounds. The methanolic extract from the seeds of Gardenia jasminoides exhibited strong antioxidant activity as measured by various assays, including DPPH and ABTS radical scavenging tests. The IC50 values for these activities were reported as follows:

| Extract Type | DPPH Radical Scavenging (IC50 µg/mL) | ABTS Radical Scavenging (IC50 µg/mL) |

|---|---|---|

| Methanolic | 274.9 ± 1.42 | 120.5 ± 1.09 |

| Water | 432.05 ± 0.51 | 798.25 ± 0.84 |

These results indicate that the methanolic extract is significantly more effective than the water extract in scavenging free radicals, suggesting a potential application in oxidative stress-related conditions .

2. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α in cell-based assays. In vitro studies indicated that extracts from Gardenia jasminoides reduced the phosphorylation of JNK2/1 and p38 MAPKs, which are critical pathways in inflammation . This suggests that this compound may be beneficial in treating inflammatory diseases.

3. Hypoglycemic Effects

Research has highlighted the potential of this compound in managing diabetes. In animal models, extracts containing this compound improved insulin sensitivity and reduced blood glucose levels in diabetic rats. The optimal dose for significant hypoglycemic effects was found to be around 200 mg/kg . Furthermore, studies indicated that geniposide, another compound from Gardenia jasminoides, showed similar effects on glucose metabolism, reinforcing the therapeutic potential of these compounds in diabetes management.

4. Neuroprotective Activity

The neuroprotective effects of this compound have been investigated using models of neurodegenerative diseases such as Alzheimer's disease. Studies utilizing human Aβ42 transgenic fly models demonstrated that compounds isolated from Gardenia jasminoides, including this compound, inhibited neurodegeneration and improved cognitive functions . This positions this compound as a candidate for further research in neuroprotection.

Case Studies

Case Study 1: Diabetes Management

In a controlled study involving streptozotocin-induced diabetic rats, treatment with Gardenia jasminoides extracts resulted in significant improvements in metabolic parameters over a 12-week period. The study highlighted changes in fecal metabolomics that corresponded with improved glucose metabolism and reduced inflammation markers .

Case Study 2: Neuroprotection

A study on the effects of iridoid glycosides from Gardenia jasminoides on cognitive decline used transgenic models to assess neuroprotective properties. Results indicated a marked reduction in amyloid-beta accumulation when treated with these compounds, suggesting their potential use in preventing or treating Alzheimer's disease .

Eigenschaften

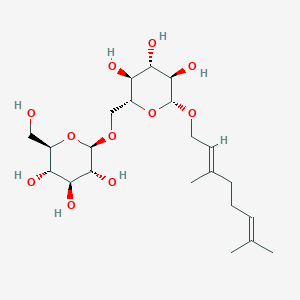

Molekularformel |

C22H38O11 |

|---|---|

Molekulargewicht |

478.5 g/mol |

IUPAC-Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C22H38O11/c1-11(2)5-4-6-12(3)7-8-30-21-19(28)18(27)16(25)14(33-21)10-31-22-20(29)17(26)15(24)13(9-23)32-22/h5,7,13-29H,4,6,8-10H2,1-3H3/b12-7+/t13-,14-,15-,16-,17+,18+,19-,20-,21-,22-/m1/s1 |

InChI-Schlüssel |

GOGLDSNWBWSTJG-KTSRQYQESA-N |

Isomerische SMILES |

CC(=CCC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.